![molecular formula C8H7Cl2N5O2 B5874277 2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine](/img/structure/B5874277.png)
2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a nitroguanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine typically involves the condensation of 2,5-dichlorobenzaldehyde with nitroguanidine under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by recrystallization from a suitable solvent to obtain the pure compound.
化学反応の分析
Types of Reactions
2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-[(E)-(2,5-difluorophenyl)methylideneamino]-1-nitroguanidine
- 2-[(E)-(2,5-dibromophenyl)methylideneamino]-1-nitroguanidine
- 2-[(E)-(2,5-dimethylphenyl)methylideneamino]-1-nitroguanidine
Uniqueness
2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. The dichlorophenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.
特性
IUPAC Name |
2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5O2/c9-6-1-2-7(10)5(3-6)4-12-13-8(11)14-15(16)17/h1-4H,(H3,11,13,14)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYFAICOVTRQG-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NN=C(N)N[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/N=C(\N)/N[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
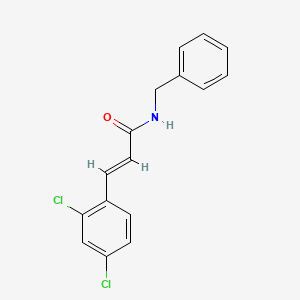
![2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol](/img/structure/B5874213.png)
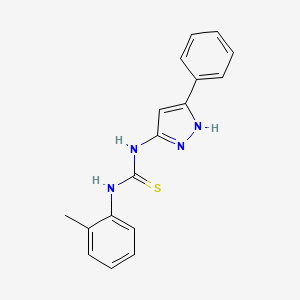
![[(Z)-[amino(phenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate](/img/structure/B5874222.png)
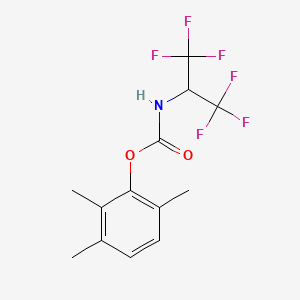
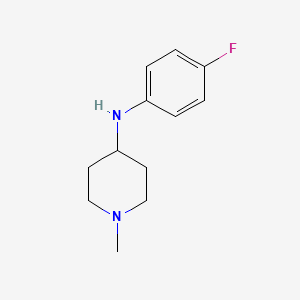

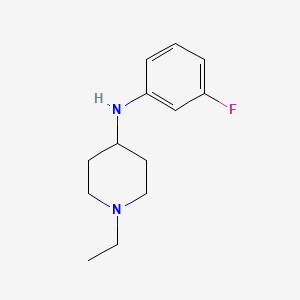
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5874245.png)
![1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5874255.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)
![2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5874285.png)
